
1-Phenylurea
Overview
Description
1-Phenylurea (CAS 64-10-8) is an organic compound with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol. Its structure consists of a urea moiety (-NH-C(=O)-NH₂) substituted with a phenyl group at one nitrogen atom, forming a planar, hydrogen-bond-capable framework . Key physicochemical properties include a consensus Log Po/w (octanol-water partition coefficient) of 1.00, moderate water solubility (ESOL logS = -2.04), and a topological polar surface area (TPSA) of 55.12 Ų, indicating moderate permeability .
Synthetically, this compound is prepared via reactions such as the condensation of phenylamine with urea derivatives. Experimental protocols report yields of 16–46% depending on reaction conditions (e.g., aqueous synthesis or acetic anhydride-mediated methods) . The compound is widely utilized in biochemical research, particularly as a building block for kinase inhibitors and in material science due to its hydrogen-bonding versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylurea can be synthesized through several methods. One common method involves the reaction of aniline with urea. The process typically involves heating aniline hydrochloride and urea in water under reflux conditions. The reaction proceeds through the formation of an equilibrium mixture of urea and ammonium cyanate, which then reacts with aniline hydrochloride to yield phenylurea .
Industrial Production Methods: In industrial settings, phenylurea is often produced by the condensation of aniline with isocyanates. For example, the reaction of aniline with phenyl isocyanate in the presence of a solvent like toluene can yield phenylurea. This method is advantageous due to its scalability and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Phenylurea undergoes various chemical reactions, including:
Oxidation: Phenylurea can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert phenylurea into other derivatives with different functional groups.
Substitution: Phenylurea can participate in substitution reactions where the phenyl group or other substituents are replaced by different groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenyl isocyanate, while reduction can produce different amines .
Scientific Research Applications
Agricultural Applications
Herbicides
1-Phenylurea derivatives are widely used as herbicides due to their ability to inhibit protein synthesis in plants. They disrupt the growth of weeds by interfering with amino acid production, making them effective against a variety of weed species. Some notable phenylurea herbicides include:
- Diuron : Commonly used for controlling weeds in crops like sugarcane and cotton.
- Monuron : Effective in non-crop areas and for general weed control.
Herbicide Name | Active Ingredient | Application |
---|---|---|
Diuron | N-(3,4-dichlorophenyl)-N,N-dimethylurea | Sugarcane, cotton |
Monuron | 3-(4-chloro-phenyl)-1-methylurea | Non-crop areas |
Toxicity and Environmental Impact
While this compound and its derivatives are effective herbicides, they also pose environmental risks. Studies have shown that these compounds can be endocrine disruptors, affecting hormone regulation in various organisms. For instance, research indicated that phenylurea herbicides significantly alter the release of hormones like oxytocin and arginine-vasopressin in neurohypophysis cell cultures .
Pharmaceutical Applications
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the production of:
- Antihistamines
- Anticonvulsants
- Antidepressants
These applications leverage the compound's ability to modify biological pathways effectively. For example, one study highlighted its role in synthesizing drugs that target neurotransmitter systems .
Industrial Applications
Plastics and Coatings
In the industrial sector, this compound is employed as a curing agent for epoxy resins. It enhances the strength and durability of materials used in:
- Adhesives
- Coatings
- Composites
The addition of phenylurea accelerates the curing process, which is crucial for manufacturing high-performance materials .
Corrosion Inhibition
In the oil and gas industry, this compound is added to drilling fluids to prevent corrosion of pipes and equipment. This application underscores its utility in maintaining equipment integrity during extraction processes .
Biodegradation and Environmental Remediation
Recent studies have focused on the biodegradation of phenylurea herbicides by specific microbial strains. For instance, Ochrobactrum anthropi has shown potential in degrading phenylurea compounds effectively from contaminated environments . This bioremediation strategy is vital for mitigating the environmental impact of these chemicals.
Case Study 1: Endocrine Disruption
A study conducted on neurohypophysis cells demonstrated that exposure to phenylurea herbicides altered hormone release patterns. The results indicated significant endocrine-disrupting effects at specific concentrations . This finding emphasizes the need for careful regulation of phenylurea usage in agricultural practices.
Case Study 2: Biodegradation
Research on microbial degradation highlighted that certain bacteria could completely remove phenylurea herbicides from aqueous solutions within 60 days. This study provides insights into potential bioremediation techniques that can be employed to clean up contaminated sites effectively .
Mechanism of Action
The mechanism of action of phenylurea compounds, particularly as herbicides, involves the inhibition of photosynthesis. These compounds disrupt the electron transport chain in chloroplasts, leading to the production of reactive oxygen species and subsequent cell damage. The molecular targets include photosystem II, where phenylurea compounds bind and inhibit electron flow .
Comparison with Similar Compounds
Physicochemical Properties
1-Phenylurea exhibits distinct lipophilicity compared to structurally related compounds. For instance, its ΔlogP (difference in logP relative to arylhalides) is ≈0.64 , significantly higher than the average ΔlogP of 0.08 ± 0.26 for amides. This suggests that the phenylurea scaffold is more hydrophobic than conventional amide linkers. In contrast, 1-(4-fluorophenyl)urea shows a lower ΔlogP of ≈0.43 , indicating reduced lipophilicity due to the electron-withdrawing fluorine substituent .
Table 1: LogP Comparisons of Urea Derivatives
Compound | ΔlogP (vs. Arylhalides) |
---|---|
This compound | 0.64 |
1-(4-Fluorophenyl)urea | 0.43 |
Amides (average) | 0.08 ± 0.26 |
Structural Analogs and Substituent Effects
- 1-(2-Bromophenyl)urea (C₇H₇BrN₂O): The bromine substituent increases molecular weight (215.05 g/mol ) and may enhance halogen-bonding interactions in protein-ligand complexes .
Table 2: Structural and Functional Comparison of Urea Derivatives
Biological Activity
1-Phenylurea, an organic compound with the molecular formula CHNO, has garnered significant attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.
This compound is characterized as a white crystalline solid that is soluble in organic solvents but only slightly soluble in water. Its structure comprises a phenyl group attached to a urea moiety, which is crucial for its biological activity.
This compound and its derivatives have been studied extensively for their antiproliferative effects against various cancer cell lines. The mechanisms include:
- Induction of Apoptosis : Certain derivatives of this compound have been shown to induce apoptosis in cancer cells, particularly A549 lung cancer cells. For instance, a derivative compound (7i) demonstrated an IC value of 1.53 µM against A549 cells, indicating potent activity .
- Cell Cycle Arrest : Research indicates that some this compound compounds can arrest the cell cycle at the G1 phase, leading to inhibited proliferation of cancer cells .
- Inhibition of Enzymatic Activity : Specific derivatives have shown potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune regulation. For example, compound i12 exhibited an IC value ranging from 0.1 to 0.6 µM against IDO1 .
Antiproliferative Activity
Numerous studies have evaluated the antiproliferative activity of this compound derivatives across various cancer cell lines. The following table summarizes key findings from selected studies:
Compound | Cell Line | IC (µM) | Mechanism |
---|---|---|---|
7i | A549 | 1.53 | Apoptosis induction |
i12 | IDO1 | 0.1 - 0.6 | Enzyme inhibition |
5a | SK-MEL-5 | >70% inhibition | Broad-spectrum antiproliferative |
5d | MDA-MB-468 | High potency | Cytotoxicity |
Case Study 1: Antitumor Efficacy
In vivo studies have demonstrated the antitumor efficacy of compound i12 in mouse models. When administered at a dose of 15 mg/kg daily, it resulted in a tumor growth inhibition (TGI) of approximately 40.5% in B16F10 xenograft models . This study highlights the potential of i12 as a lead compound for developing IDO1 inhibitors and anti-tumor agents.
Case Study 2: Pharmacokinetic Profile
The pharmacokinetic properties of compound i12 were assessed in male C57BL/6 mice, revealing moderate plasma clearance (22.45 mL/min/kg), a half-life of 11.2 hours, and high oral bioavailability (87.4%). These characteristics support its further evaluation for clinical applications .
Applications
Beyond its anticancer properties, this compound has been explored for other therapeutic applications:
- Herbicide Development : It has been utilized as a herbicide due to its ability to inhibit amino acid synthesis in plants, thereby controlling weed growth .
- Antifungal and Antibacterial Activities : Some studies suggest that phenylurea compounds exhibit antifungal and antibacterial properties, making them candidates for pharmaceutical development .
Safety and Toxicity
While phenylurea compounds show promising biological activities, safety concerns exist regarding their toxicity. Ingestion or inhalation can lead to respiratory and digestive issues, highlighting the need for careful handling and further toxicological assessments .
Q & A
Q. How can I design a reproducible synthesis protocol for 1-Phenylurea while minimizing byproducts?
Answer:
- Experimental Design: Optimize reaction parameters (temperature, solvent polarity, stoichiometry of aniline and urea derivatives) using a factorial design approach to identify critical variables. For example, excess aniline may reduce carbamate byproduct formation .
- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with reference standards. Monitor side reactions using FT-IR to detect carbonyl intermediates .
- Data Contradictions: If yields vary between studies (e.g., 65% vs. 85%), evaluate solvent purity or catalyst activity (e.g., acetic acid vs. HCl). Document batch-specific conditions in supplementary materials .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s crystalline structure?
Answer:
- Basic Analysis: Use FT-IR to confirm urea C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Compare with computational spectra (DFT/B3LYP/6-311+G(d,p)) to resolve ambiguities .
- Advanced Methods: Single-crystal XRD is definitive for crystallographic data. For amorphous samples, pair solid-state NMR (13C CP-MAS) with PXRD to detect polymorphism. Cross-reference with Cambridge Structural Database entries (e.g., refcode DAPVUR) .
- Pitfalls: Avoid overinterpreting DSC thermograms; hydrate formation may mask melting points. Replicate under controlled humidity .
Q. How do I resolve contradictions in reported solubility data for this compound across solvents?
Answer:
- Methodology: Conduct shake-flask experiments at 25°C with triplicate measurements. Use UV-Vis spectroscopy (λ = 254 nm) for quantification. Account for solvent polarity (logP = 1.2) and hydrogen-bonding capacity .
- Data Reconciliation: If literature values conflict (e.g., 12 mg/mL vs. 18 mg/mL in DMSO), verify solvent dryness and equilibration time. Publish raw data with error margins to support reproducibility .
- Statistical Tools: Apply ANOVA to assess batch-to-batch variability. Report confidence intervals (95%) in supplementary tables .
Q. What safety protocols are critical when handling this compound in prolonged in vitro studies?
Answer:
- Risk Mitigation: Use fume hoods for powder handling (particle size <10 µm) to prevent inhalation. Wear nitrile gloves; urea derivatives can penetrate latex .
- Waste Disposal: Neutralize aqueous waste with 1M HCl to pH 4–6 before disposal. Avoid landfill release due to potential soil bioaccumulation (logKow = 1.8) .
- Documentation: Include hazard codes (e.g., H319: eye irritation) in experimental protocols and train lab personnel using COSHH guidelines .
Q. How can I model this compound’s reactivity in nucleophilic substitution reactions computationally?
Answer:
- Software: Use Gaussian or ORCA for transition-state optimization (TS search with QST3). Compare activation energies (ΔG‡) for aryl vs. alkyl substituents .
- Validation: Benchmark against experimental kinetic data (e.g., second-order rate constants in DMF). Adjust solvation models (SMD vs. PCM) to improve accuracy .
- Pitfalls: Overestimating steric effects may skew results. Include dispersion corrections (D3-BJ) in DFT calculations .
Q. What strategies ensure ethical sourcing and traceability of this compound for longitudinal studies?
Answer:
- Supplier Vetting: Prioritize vendors with ISO 9001 certification and batch-specific COA (e.g., HPLC purity ≥98%). Avoid unverified platforms like BenchChem .
- Documentation: Maintain chain-of-custody records, including synthesis dates and storage conditions (-20°C, argon atmosphere). Use LIMS for audit trails .
- Ethical Compliance: Adhere to Nagoya Protocol guidelines if using biological precursors (e.g., plant-derived aniline) .
Q. How can I investigate this compound’s photodegradation pathways under environmental conditions?
Answer:
- Experimental Setup: Simulate sunlight using a Xenon arc lamp (λ >290 nm). Monitor degradation via LC-MS (ESI+) to detect phenyl isocyanate intermediates .
- Data Interpretation: Use kinetic modeling (pseudo-first-order) to estimate half-lives. Compare QSAR predictions for aquatic toxicity (ECOSAR v2.0) .
- Contradictions: If degradation rates differ from literature, check oxygen levels (aerobic vs. anaerobic conditions) .
Properties
IUPAC Name |
phenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBJCRLGQSPQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Record name | PHENYL UREA PESTICIDE, LIQUID, POISONOUS | |
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URL | https://cameochemicals.noaa.gov/chemical/1319 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8042507 | |
Record name | 1-Phenylurea | |
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Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenyl urea pesticide, liquid, poisonous appears as a liquid dissolved or suspended in a liquid carrier. Contains any of several related compounds (Diuron, Fenuron, Linuron, Neburon, Siduron, Monuron) formally derived from urea. Carrier is water emulsifiable. Toxic by inhalation, skin absorption, or ingestion. Obtain the technical name of the specific pesticide and carrier from the shipping papers and contact CHEMTREC, 800-424-9300 for response information. | |
Record name | PHENYL UREA PESTICIDE, LIQUID, POISONOUS | |
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CAS No. |
64-10-8 | |
Record name | PHENYL UREA PESTICIDE, LIQUID, POISONOUS | |
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Record name | Phenylurea | |
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Record name | N-Phenylurea | |
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Record name | 1-Phenylurea | |
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Record name | Urea, N-phenyl- | |
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Record name | 1-Phenylurea | |
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Record name | Phenylurea | |
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Record name | N-PHENYLUREA | |
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Retrosynthesis Analysis
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